4-Methoxy-5-nitrobenzene-1,2-diamine

Description

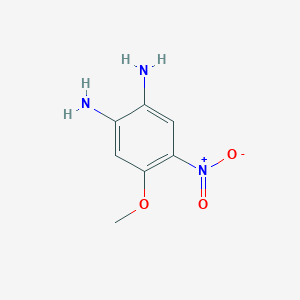

Chemical Structure and Properties 4-Methoxy-5-nitrobenzene-1,2-diamine (CAS No. 69399-59-3) is a substituted benzene derivative with the molecular formula C₇H₉N₃O₃. It features a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 5-position of the benzene ring, with two amine (-NH₂) groups at the 1- and 2-positions (Figure 1). This compound is commercially available with a purity of ≥97% and is typically sold in quantities ranging from 50 mg to 1 g .

These intermediates are critical in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-methoxy-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVISAAYLUJSKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-nitrobenzene-1,2-diamine typically involves multi-step processes. One common method starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by the reduction of the nitro group to an amine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-nitrobenzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Electrophiles: Such as bromine or chlorine for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-methoxy-1,2-phenylenediamine, while electrophilic substitution can introduce various substituents onto the benzene ring .

Scientific Research Applications

4-Methoxy-5-nitrobenzene-1,2-diamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring can influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Analogs

- Reactivity: Reacts with isatin derivatives to form quinoxalines in moderate yields (~50–60%) . Applications: Used in the synthesis of triazole derivatives via click chemistry, with glyoxylic acid as a key intermediate .

- 4-Methyl-5-nitrobenzene-1,2-diamine (CAS No. 7369-50-8): Structure: Methyl group at 4-position, nitro at 5-position. Key Difference: Lacks the methoxy group, leading to reduced electron-donating effects compared to the target compound. Similarity Score: 0.93 (structural similarity to the target compound) .

Methoxy-Substituted Analogs

- Reactivity: Participates in benzimidazole synthesis but lacks the electron-withdrawing nitro group, altering reaction kinetics . Commercial Availability: Sold by TCI Chemicals (Product Code M2882-5G) .

- 5-Methoxy-N1-methylbenzene-1,2-diamine (CAS No. 129139-48-6): Structure: Methoxy at 5-position, methyl group on one amine. Key Difference: Methylation of one amine reduces nucleophilicity compared to the target compound .

Halogen-Substituted Derivatives

- 4-Bromo-5-nitrobenzene-1,2-diamine (CAS No. 113269-07-1): Structure: Bromo at 4-position, nitro at 5-position. Molecular Weight: 232.04 g/mol (higher than the target compound’s 183.17 g/mol).

- 4-Chlorobenzene-1,2-diamine (CAS No. 95-83-9): Structure: Chloro at 4-position. Reactivity: Reacts with isatin to form chlorinated quinoxalines in good yields (~70–80%) . Toxicity: Higher toxicity profile compared to methoxy/nitro derivatives .

Methyl-Substituted Derivatives

- 4-Methylbenzene-1,2-diamine (CAS No. 496-72-0): Structure: Methyl at 4-position. Reactivity: Forms pyrazolylbenzimidazoles with high yields (~85%) when coupled with pyrazole carboxaldehydes . Electron Effects: Methyl group provides mild electron-donating effects, less pronounced than methoxy .

4-Methoxy-5-methylbenzene-1,2-diamine (CID 22478091):

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Electronic Effects : The methoxy group in this compound provides electron-donating resonance, while the nitro group withdraws electrons, creating a polarized aromatic system ideal for nucleophilic substitution or cyclization reactions .

- Yield Trends : Chloro and methyl analogs generally achieve higher yields (~70–85%) in heterocyclic synthesis compared to nitro derivatives (~50–60%), likely due to reduced steric and electronic hindrance .

- Commercial Viability : Bromo and nitro derivatives are costlier due to complex synthesis, whereas methoxy and methyl analogs are more accessible .

Biological Activity

4-Methoxy-5-nitrobenzene-1,2-diamine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on various research findings.

This compound can be synthesized through several methods involving the nitration of methoxy-substituted aniline derivatives. The introduction of the methoxy group enhances the electron density on the aromatic ring, influencing its reactivity and biological interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit strong antioxidant properties. The presence of the methoxy and nitro groups may contribute to radical scavenging activity, making them potential candidates for preventing oxidative stress-related diseases.

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent. For instance, derivatives of similar compounds demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that it can significantly reduce the levels of these cytokines in lipopolysaccharide (LPS)-stimulated cells . This suggests a mechanism that could be beneficial in treating inflammatory diseases.

4. Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration ranges for inducing apoptosis in cancer cells . The structure-activity relationship (SAR) analysis highlights that modifications at the amino groups can enhance anticancer activity.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against Pseudomonas aeruginosa showed an MIC of 50 µg/mL, demonstrating its potential as an alternative treatment for resistant bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers tested the anti-inflammatory effects of the compound on LPS-induced inflammation in human bronchial epithelial cells. The results indicated a reduction in IL-6 and IL-8 levels by up to 72%, supporting its use in managing respiratory inflammatory conditions .

Data Summary

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 4-Methoxy-5-nitrobenzene-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves the reduction of nitro intermediates. For example, microwave-assisted reduction of nitro groups using Pd/C (10%) and hydrazine hydrate under controlled conditions (e.g., 80–100°C, 20–30 min) has proven effective for analogous diamines, achieving high yields (>85%) . Optimization should focus on solvent selection (e.g., ethanol/water mixtures) and catalyst loading to minimize by-products like dehalogenated intermediates.

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy : Use NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm and amine protons at δ 4.5–5.5 ppm). NMR can confirm methoxy and nitro group positions .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXS/SHELXL programs refines bond lengths and angles. For example, similar diamines show C–N bond lengths of ~1.35 Å and nitro group torsion angles of 5–10° .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 42.1%, H: 4.5%, N: 21.0%) to confirm purity .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation and moisture absorption. Regular stability testing via TLC or HPLC is advised, as nitro groups may degrade under prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of heterocyclic compounds with biological activity?

- Methodological Answer : This diamine serves as a precursor for benzimidazoles and triazolo-thiadiazines. For example, condensation with iminoester hydrochlorides under microwave irradiation (100–120°C, 15–30 min) yields substituted benzimidazoles. Reaction monitoring via in situ FTIR can track NH group consumption .

Q. What strategies resolve contradictions in crystallographic data during structural refinement of derivatives?

- Methodological Answer : Discrepancies in H-atom positioning (e.g., amine vs. imine tautomers) can be addressed using:

- Dual Refinement : Apply SHELXL’s riding model for non-polar H-atoms and free refinement for polar H-atoms (e.g., NH groups) .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for high-symmetry space groups prone to twinning .

- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry elements .

Q. What catalytic systems are effective for selective functionalization of this compound?

- Methodological Answer : Palladium-based catalysts (e.g., Pd-L8 complexes) enable selective reduction of nitro groups to amines under mild H (1 atm) in aqueous media. Control pH (~6–7) to avoid over-reduction or demethoxylation .

Q. How does computational modeling aid in predicting the reactivity of this compound in coordination chemistry?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**) predict charge distribution and frontier orbitals. For example, nitro groups act as electron-withdrawing moieties, directing electrophilic attacks to the meta-methoxy position. Molecular docking can simulate interactions with metal ions (e.g., Cu) for designing Schiff base complexes .

Methodological Notes

- Safety Protocols : Use fume hoods, closed systems, and PPE (nitrile gloves, safety goggles) during synthesis. Emergency showers/eyewash stations must comply with OSHA standards .

- Data Reproducibility : Report detailed crystallographic parameters (R-factors, Flack x) and spectroscopic raw data (FIDs, .cif files) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.